N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide
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Overview
Description
N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is a complex organic compound with the molecular formula C22H19F3N2O3S It is known for its unique structural features, which include a benzyl group, a phenylsulfonyl group, and a trifluoromethyl group attached to an anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps. One common method starts with the reaction of benzylamine with 3-(trifluoromethyl)benzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with 2-bromoacetamide under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to its binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the benzyl group.
N-benzyl-2-(phenylsulfonyl)acetamide: Similar but without the trifluoromethyl group.
Uniqueness
N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is unique due to the presence of both the trifluoromethyl and benzyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the benzyl group contributes to its binding interactions.
Biological Activity
N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, with the CAS number 337922-33-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Molecular Formula: C22H19F3N2O3S
Molar Mass: 448.46 g/mol
The compound features a complex structure that includes a benzyl group, a phenylsulfonyl moiety, and a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Sulfonamide: Reaction of benzenesulfonyl chloride with an appropriate amine.
- Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethyl iodide in the presence of a radical initiator.
- Acetamido Group Attachment: Final coupling to introduce the acetamido functionality.
Anticonvulsant Activity
Research has demonstrated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives with similar structures have been effective in maximal electroshock (MES) tests, which are standard for evaluating anticonvulsant efficacy.
- Case Study Findings:
- In one study, the ED50 value for a related compound was found to be 30 mg/kg (i.p.), comparable to phenobarbital (ED50 = 22 mg/kg) .
- Another investigation highlighted that compounds containing trifluoromethyl groups showed enhanced activity against seizures, suggesting that this substituent plays a crucial role in their pharmacological profile .
Enzyme Inhibition and Receptor Modulation
The compound's mechanism of action may involve:
- Enzyme Inhibition: Binding to enzyme active sites, thereby inhibiting their catalytic functions.
- Receptor Modulation: Interacting with specific receptors to alter signaling pathways critical for various cellular processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The incorporation of the trifluoromethyl group has been associated with increased metabolic stability and enhanced lipophilicity, which facilitates better central nervous system (CNS) penetration .
Comparative Analysis
The following table summarizes some key findings regarding the biological activity of N-benzyl derivatives compared to other known anticonvulsants:
Compound | ED50 (mg/kg) | Mechanism of Action | Notes |
---|---|---|---|
This compound | TBD | Enzyme inhibition, receptor modulation | Potential for CNS activity |
Phenobarbital | 22 | GABA receptor modulation | Standard anticonvulsant |
Related Trifluoromethyl Derivative | 30 | Sodium channel binding | Enhanced activity in MES test |
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c23-22(24,25)18-10-7-11-19(14-18)27(31(29,30)20-12-5-2-6-13-20)16-21(28)26-15-17-8-3-1-4-9-17/h1-14H,15-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYPHSDRTXQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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